Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Overview
Description
“Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” is a chemical compound with the CAS Number: 1547789-81-0 . It has a molecular weight of 254.24 . The IUPAC name for this compound is methyl 4- ( (6-cyanopyridin-3-yl)oxy)benzoate . The Inchi Code for this compound is 1S/C14H10N2O3/c1-18-14 (17)10-2-5-12 (6-3-10)19-13-7-4-11 (8-15)16-9-13/h2-7,9H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” can be represented by the Inchi Code: 1S/C14H10N2O3/c1-18-14 (17)10-2-5-12 (6-3-10)19-13-7-4-11 (8-15)16-9-13/h2-7,9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
"Methyl-2-formyl benzoate" serves as a bioactive precursor in the organic synthesis of compounds with a variety of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the significant role of methyl benzoate derivatives in the search for new bioactive molecules, given their versatility as synthetic substrates and precursors for medical products (Farooq & Ngaini, 2019).
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, particularly those containing the cyanopyridine scaffold, are crucial in drug discovery due to their diverse biological activities, including roles as anticancer, antibacterial, antifungal, and HIV-1 inhibitors. The high reactivity of this scaffold suggests its utility as a chemical intermediate in various organic syntheses, underlying the importance of such structures in medicinal chemistry (Ghosh et al., 2015).
Material Science and Functionalization
In the realm of material science, derivatives of benzoate and related compounds are explored for their potential to functionalize biomaterials and nanomaterials. This is due to their antimicrobial properties, which are being investigated for use in traditional medicines and potential biomedical applications. Such studies are crucial for advancing the development of materials with integrated antimicrobial functions, showcasing the broader applicability of these compounds beyond pharmaceuticals (Marchese et al., 2017).
Environmental and Green Chemistry
Furthermore, research into the conversion of methane to more valuable hydrocarbons through the catalytic methylation of aromatics presents a green chemistry perspective. This process, termed "oxidative methylation," involves the use of oxygen and methane over zeolite catalysts, demonstrating an environmentally friendly approach to utilizing natural gas reserves and reducing greenhouse gas emissions (Adebajo, 2007).
Safety And Hazards
The safety information for “Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 4-(6-cyanopyridin-3-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)10-2-5-12(6-3-10)19-13-7-4-11(8-15)16-9-13/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUEOIEROZWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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